Cgs 15943

Descripción general

Descripción

CGS 15943 es un antagonista potente y razonablemente selectivo para los receptores de adenosina A1 y A2A. Fue uno de los primeros antagonistas de los receptores de adenosina descubiertos que no es un derivado de la xantina, siendo en cambio una triazoloquinazolina . Este compuesto tiene la ventaja sobre la mayoría de los derivados de la xantina en que no es un inhibidor de la fosfodiesterasa, y por lo tanto tiene un perfil farmacológico más específico .

Métodos De Preparación

La síntesis de CGS 15943 implica múltiples pasos, comenzando con materiales de partida fácilmente disponiblesLas condiciones de reacción generalmente involucran el uso de bases fuertes y altas temperaturas para facilitar la formación del anillo triazoloquinazolina

Análisis De Reacciones Químicas

CGS 15943 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Se pueden llevar a cabo reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El grupo cloro en this compound puede sustituirse con otros nucleófilos en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas y los tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Cancer Research Applications

CGS 15943 has been studied extensively for its anti-cancer properties, particularly its role in inhibiting cell proliferation in various cancer types through the modulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Case Studies

- Hepatocellular Carcinoma : In vitro studies demonstrated that treatment with this compound resulted in significant reduction in HCC cell proliferation, with minimal induction of apoptosis, suggesting that its primary action is through inhibition of cell proliferation rather than triggering cell death .

- Pancreatic Cancer : Similar effects were observed in PDAC cell lines (ASPC1 and HPAF-II), where this compound treatment led to reduced cell viability and proliferation .

Neuropharmacological Applications

This compound has also been investigated for its effects on locomotor activity and potential therapeutic applications in neuropharmacology.

Locomotor Activity

- Research indicates that this compound increases locomotor activity in animal models, comparable to caffeine but with greater potency. This suggests a potential role in modulating central nervous system activity through adenosine receptor antagonism .

Behavioral Studies

- Studies involving squirrel monkeys have shown that this compound can influence behavioral responses, indicating its potential use as a tool for understanding adenosine receptor functions within the central nervous system .

Comparative Data Table

| Application Area | Effect Observed | Key Findings |

|---|---|---|

| Cancer Research | Inhibition of cell proliferation | Targets p110γ isoform; reduces Akt phosphorylation |

| Hepatocellular Carcinoma | Significant reduction in cell viability | Minimal apoptosis; primarily inhibits proliferation |

| Pancreatic Cancer | Decreased viability in PDAC cell lines | Effective at inhibiting growth over time |

| Neuropharmacology | Increased locomotor activity | Greater potency than caffeine; common mechanism suggested |

| Behavioral Studies | Influences behavior in animal models | Potential tool for studying adenosine receptor functions |

Mecanismo De Acción

CGS 15943 ejerce sus efectos uniéndose a los receptores de adenosina A1 y A2A, bloqueando así la acción de la adenosina. Esta inhibición conduce a varios efectos posteriores, incluida la modulación de la liberación de neurotransmisores y la inhibición de la producción de monofosfato de adenosina cíclico (AMPc) . Los objetivos moleculares involucrados incluyen los receptores de adenosina y las vías de señalización asociadas .

Comparación Con Compuestos Similares

CGS 15943 es único en su estructura como una triazoloquinazolina, lo que lo diferencia de otros antagonistas de los receptores de adenosina que suelen ser derivados de la xantina. Los compuestos similares incluyen:

ZM 241385: Otro potente antagonista del receptor de adenosina A2A con una estructura química diferente.

SCH 58261: Un antagonista selectivo del receptor de adenosina A2A con un perfil farmacológico distinto.

Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad y potencia en varios subtipos de receptores de adenosina .

Actividad Biológica

CGS 15943 is a potent adenosine receptor antagonist known for its biological activity in various cellular processes, particularly in cancer research. It primarily targets the A1, A2A, A2B, and A3 adenosine receptors with varying affinities, and it has been shown to inhibit the class IB phosphoinositide 3-kinase (PI3K) isoform p110γ, which plays a crucial role in cancer cell proliferation.

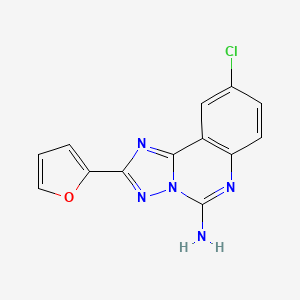

- Chemical Name: 9-Chloro-2-(2-furanyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

- Purity: ≥99%

- Ki Values:

- A1: 3.5 nM

- A2A: 4.2 nM

- A2B: 16 nM

- A3: 51 nM

- IC50 for p110γ: 1.1 μM

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of the PI3K/Akt Pathway : this compound inhibits the activity of p110γ, leading to decreased phosphorylation of Akt, a key player in cell survival and proliferation. This inhibition is crucial in cancer cells, particularly in hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC) cell lines .

- Induction of Apoptosis : While this compound has a modest effect on inducing apoptosis in certain cancer cell lines, its primary action appears to be through inhibition of cell proliferation rather than direct apoptosis induction .

- Adenosine Receptor Antagonism : As a non-selective antagonist of adenosine receptors, this compound blocks adenosine-mediated signaling pathways that can promote tumor growth and survival .

In Vitro Studies

Research has demonstrated that this compound significantly reduces cell viability and proliferation in various cancer cell lines. Below are some key findings from studies:

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| HCC | Reduced proliferation | PI3K/Akt inhibition | |

| PDAC | Decreased cell number | Inhibition of p110γ | |

| ER+ Breast Cancer | Reduced proliferation | PI3K pathway inhibition |

Case Studies

In a study involving HCC and PDAC cell lines, treatment with this compound resulted in:

- HCC Cells : Significant reduction in cell number after treatment for 72 hours.

- PDAC Cells : Similar reductions were noted, confirming the compound's role in targeting p110γ specifically.

Flow cytometry analysis indicated that while there was some increase in apoptosis, the primary mechanism for reduced cell viability was through inhibition of proliferation rather than increased apoptotic rates .

Transporter Activity

This compound has also been evaluated for its effects on transporter activity via G protein-coupled receptor (GPCR) signaling. In vitro assays showed that pre-treatment with this compound significantly diminished cellular responses to adenosine stimulation, highlighting its role as an effective antagonist at adenosine receptors .

Behavioral Studies

Behavioral studies have indicated that this compound exhibits stimulant properties similar to caffeine by enhancing dopamine-mediated neurotransmission. This suggests potential applications beyond oncology into neuropharmacology .

Summary of Findings

This compound demonstrates significant biological activity through multiple pathways:

- Cancer Therapy : Its ability to inhibit the PI3K/Akt pathway positions it as a promising candidate for targeted cancer therapies.

- Neuropharmacology : Its effects on dopamine receptors may lead to applications in treating neurological disorders.

Propiedades

IUPAC Name |

9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN5O/c14-7-3-4-9-8(6-7)12-17-11(10-2-1-5-20-10)18-19(12)13(15)16-9/h1-6H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJODEOZODDVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)N=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146617 | |

| Record name | 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104615-18-1 | |

| Record name | 9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104615-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104615181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGS-15943 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A5D5E2AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.